molecular formula C17H14F3N3O2 B493099 4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate

4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate

Cat. No.: B493099
M. Wt: 349.31g/mol
InChI Key: PHLZGTFMDLJGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild, with temperatures ranging from 50 to 100°C and the use of bases such as potassium carbonate or sodium hydroxide .

Chemical Reactions Analysis

4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating the activity of enzymes and receptors. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Properties

Molecular Formula

C17H14F3N3O2

Molecular Weight

349.31g/mol

IUPAC Name

[4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C17H14F3N3O2/c1-22(2)16(24)25-13-6-3-11(4-7-13)14-10-23-9-12(17(18,19)20)5-8-15(23)21-14/h3-10H,1-2H3

InChI Key

PHLZGTFMDLJGLR-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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